7-Chloro-3-methylquinazoline-2,4(1H,3H)-dione
CAS No.: 93355-81-8
Cat. No.: VC15967200
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93355-81-8 |
|---|---|
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | 7-chloro-3-methyl-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-12-8(13)6-3-2-5(10)4-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |
| Standard InChI Key | VBGHBXCIJAOVBC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 7-Chloro-3-methylquinazoline-2,4(1H,3H)-dione consists of a bicyclic quinazoline system with ketone groups at positions 2 and 4. The chloro substituent at position 7 and the methyl group at position 3 introduce steric and electronic modifications that influence its reactivity and binding affinity . X-ray crystallography of analogous quinazolines reveals planar aromatic systems with hydrogen-bonding capacity at the carbonyl oxygen atoms, critical for intermolecular interactions .
Physical Properties
While experimental data for the methylated derivative remain limited, extrapolation from similar compounds provides insights:
| Property | Value/Description | Source Analog |
|---|---|---|
| Density | ~1.5 g/cm³ | |
| Melting Point | Not reported | - |
| Solubility (Water) | ~0.6 mg/mL (estimated) | |
| LogP (Partition Coeff.) | 1.4–1.7 (hydrophobic character) |
The methyl group enhances lipophilicity compared to non-methylated analogs like 7-chloroquinazoline-2,4(1H,3H)-dione (LogP = 1.4) , potentially improving membrane permeability in biological systems.
Synthesis and Industrial Optimization
Cyclization Routes
The most common synthesis involves cyclization of 2-amino-4-chloro-N-methylbenzamide with phosgene or its equivalents under reflux conditions:
Yields exceeding 70% are achievable by optimizing solvent polarity (e.g., dichloromethane) and temperature (80–100°C) .
Green Chemistry Approaches
Recent advances utilize carbon dioxide as a carbonyl source in water, catalyzed by amine-functionalized mesoporous silica (MCM-41) . This method offers a sustainable alternative with comparable yields (65–75%) and avoids toxic phosgene :
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The chloro group at position 7 undergoes nucleophilic displacement with amines, alkoxides, or thiols, enabling diversification of the quinazoline core. For example, reaction with piperazine yields 7-piperazinyl derivatives, which show enhanced solubility.
Oxidation and Reduction
Biological Activities and Mechanisms
Antimicrobial Properties
Quinazoline derivatives exhibit broad-spectrum antimicrobial activity. The chloro and methyl substituents may enhance binding to bacterial dihydrofolate reductase (DHFR), a target for trimethoprim-like drugs. MIC values for related compounds range from 8–32 μg/mL against Staphylococcus aureus.
Cytotoxicity and Therapeutic Index
Preliminary cytotoxicity assays on HepG2 cells indicate moderate toxicity (IC₅₀ ≈ 40 μM), yielding a therapeutic index (TI) of ~5 when compared to antiviral EC₅₀ values . This surpasses ribavirin (TI = 2.3), underscoring its potential safety margin .
Applications in Drug Development
Lead Compound Optimization
The scaffold serves as a versatile template for structure-activity relationship (SAR) studies. Key modifications include:
-
C-7 Substitution: Replacing chloro with bromo improves halogen bonding but reduces solubility .
-
N-3 Methylation: Enhances metabolic stability by shielding the ring from cytochrome P450 oxidation.
Prodrug Strategies
Esterification of the 2,4-dione oxygens with polyethylene glycol (PEG) chains increases aqueous solubility, facilitating intravenous administration.
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